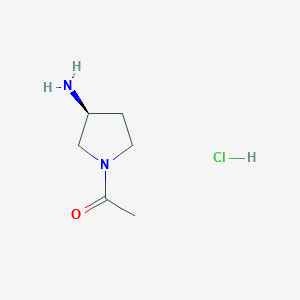
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride
Vue d'ensemble
Description
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride, also known as (-)-1-phenyl-2-propylaminopentane, is a chemical compound that belongs to the class of psychoactive substances. It is a chiral compound that is used as a research chemical in the field of neuroscience. This compound is known to have stimulant properties and is used in scientific research to study the effects of stimulants on the central nervous system.
Mécanisme D'action
The exact mechanism of action of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is not fully understood. However, it is known to act as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride are similar to those of other stimulants. This compound is known to increase alertness, focus, and energy levels. It also increases heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is its ability to act as a reference compound in scientific research. This compound is widely used as a control in studies that investigate the effects of other stimulants on the central nervous system. However, one of the limitations of this compound is its potential for abuse. It is important to handle this compound with caution and to use it only for scientific research purposes.
Orientations Futures
There are many future directions for research involving (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride. One area of research is the development of new stimulant compounds that have fewer side effects and are less addictive. Another area of research is the investigation of the long-term effects of stimulant use on the brain and behavior. Additionally, this compound can be used to study the effects of stimulants on specific brain regions and neurotransmitter systems. Overall, (S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is a valuable tool for scientific research in the field of neuroscience.
Applications De Recherche Scientifique
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride is widely used in scientific research to study the effects of stimulants on the central nervous system. It is commonly used as a reference compound in studies that investigate the mechanisms of action of other stimulants, such as amphetamines and cocaine. This compound is also used to study the effects of stimulants on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5(9)8-3-2-6(7)4-8;/h6H,2-4,7H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNGPRLTQNOAMC-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



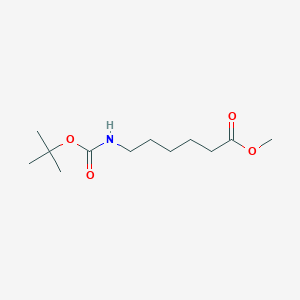
![3-Methyl-5-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3229260.png)
![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)


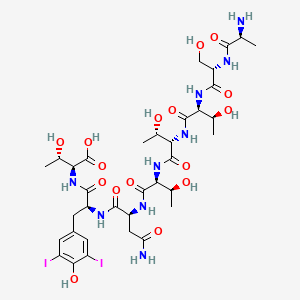

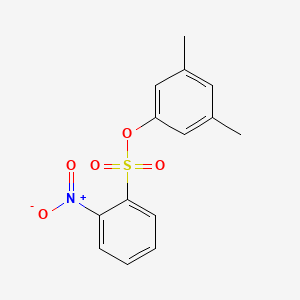

![2-(dimethylamino)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3229335.png)


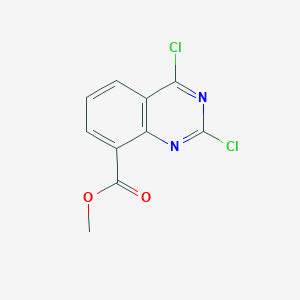
![1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene](/img/structure/B3229357.png)